- Hydrogenation and Transfer Hydrogenation Promoted by Tethered Ru-S Complexes: From Cooperative Dihydrogen Activation to Hydride Abstraction/Proton Release from Dihydrogen Surrogates, Chemistry - A European Journal, 2016, 22(29), 10009-10016

Cas no 92-81-9 (9,10-Dihydroacridine)

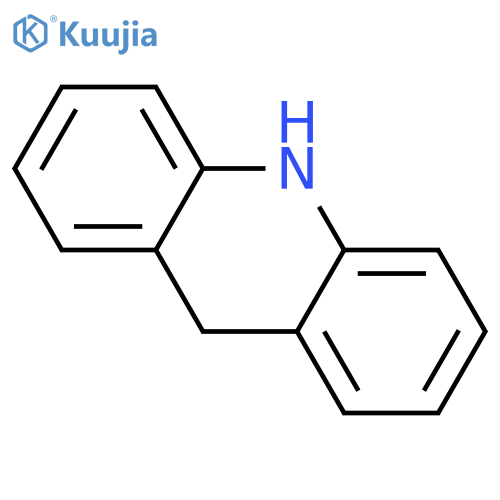

9,10-Dihydroacridine structure

Nome del prodotto:9,10-Dihydroacridine

9,10-Dihydroacridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Acridine, 9,10-dihydro-

- 9,10-DIHYDROACRIDINE

- 9,10-Dihydro-acridine

- ACRIDAN

- acridan acid

- Acridane

- Acridine,9,10-dihydro

- Carbazine

- EINECS 202-192-3

- 9-Aza-9,10-dihydroanthracene

- NSC 41239

- ITV7RA4Y9P

- HJCUTNIGJHJGCF-UHFFFAOYSA-N

- Q63408668

- 9,10-dihydroacridin

- 9,10 dihydroacridine

- Acridine,10-dihydro-

- 9,10-Dihydroacridine #

- WLN: T C666 BM IHJ

- 9,10-Dihydroacridine, AldrichCPR

- NSC41239

- Acridine, 9,10-dihydro- (9CI)

- BDBM50012868

- 9,10-Dihydroacridine (ACI)

- Acridan (6CI, 7CI, 8CI)

- D90359

- CHEMBL304205

- SCHEMBL183367

- AKOS006272322

- DTXSID4073887

- UNII-ITV7RA4Y9P

- NS00039490

- NSC-41239

- MFCD00022256

- D5058

- Acridine, 9,10-dihydro-(9CI)

- DB-095727

- CS-0187293

- SY056562

- AI3-09022

- DTXCID9048776

- 92-81-9

- LS-14187

- 9,10-Dihydroacridine

-

- MDL: MFCD00022256

- Inchi: 1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2

- Chiave InChI: HJCUTNIGJHJGCF-UHFFFAOYSA-N

- Sorrisi: C1C=C2NC3C(CC2=CC=1)=CC=CC=3

Proprietà calcolate

- Massa esatta: 181.08900

- Massa monoisotopica: 181.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 14

- Conta legami ruotabili: 0

- Complessità: 181

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.5

- Superficie polare topologica: 12

Proprietà sperimentali

- Colore/forma: No data available

- Densità: 1.117±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 168.0 to 172.0 deg-C

- Punto di ebollizione: 348°C(lit.)

- Punto di infiammabilità: 164.2±17.8 °C

- Indice di rifrazione: 1.6118 (estimate)

- Solubilità: Quasi insolubile (0,012 g/l) (25°C),

- PSA: 12.03000

- LogP: 3.47240

- λmax: 280(lit.)

9,10-Dihydroacridine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:warning

- Dichiarazione di pericolo: H303-H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Codice categoria di pericolo: 53

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- RTECS:AR6950000

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

9,10-Dihydroacridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A646651-25g |

9,10-Dihydroacridine |

92-81-9 | 98% | 25g |

$239.0 | 2024-05-30 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056562-5g |

9,10-Dihydroacridine |

92-81-9 | ≥98% | 5g |

¥191.0 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1291695-25g |

Acridine, 9,10-dihydro- |

92-81-9 | 98% | 25g |

$180 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81765-5g |

9,10-Dihydroacridine |

92-81-9 | 98% | 5g |

¥1138.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ705-1g |

9,10-Dihydroacridine |

92-81-9 | 98.0%(GC) | 1g |

¥575.0 | 2022-06-10 | |

| TRC | D448863-250mg |

9,10-Dihydroacridine |

92-81-9 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | D448863-500mg |

9,10-Dihydroacridine |

92-81-9 | 500mg |

$110.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1291695-10g |

Acridine, 9,10-dihydro- |

92-81-9 | 98% | 10g |

$245 | 2023-05-17 | |

| Chemenu | CM362208-25g |

9,10-dihydroacridine |

92-81-9 | 95%+ | 25g |

$260 | 2024-07-20 | |

| eNovation Chemicals LLC | D634226-5g |

9,10-Dihydroacridine |

92-81-9 | 97% | 5g |

$460 | 2024-06-05 |

9,10-Dihydroacridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Toluene ; 1 min, 5 bar, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Gold , Titania Solvents: Toluene ; 2.5 h, 2 MPa, 60 °C

Riferimento

- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Catalysts: Potassium iodide , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Riferimento

- The Remarkable Effect of a Simple Ion: Iodide-Promoted Transfer Hydrogenation of Heteroaromatics, Chemistry - A European Journal, 2012, 18(31), 9525-9529

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Bis(2,3,5,6-tetrafluorophenyl)(2,4,6-trimethylphenyl)borane Solvents: Toluene-d8 ; 17 h, 4 atm, 105 °C

Riferimento

- Catalytic Hydrogenation with Frustrated Lewis Pairs: Selectivity Achieved by Size-Exclusion Design of Lewis Acids, Chemistry - A European Journal, 2012, 18(2), 574-585

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate , Sodium cyanoborohydride Solvents: Tetrahydrofuran

Riferimento

- Reduction of quinolines to 1,2,3,4-tetrahydro derivatives employing a combination of NaCNBH3 and BF3.OEt2, Tetrahedron, 1996, 52(5), 1631-6

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium , 15-Crown-5 Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- A Practical and Chemoselective Ammonia-Free Birch Reduction, Organic Letters, 2018, 20(12), 3439-3442

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2458074-41-2 Solvents: 2-Methyltetrahydrofuran ; 4 bar, rt → 80 °C; 19 h, 80 °C

Riferimento

- Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligands, Dalton Transactions, 2020, 49(28), 9583-9587

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C

Riferimento

- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Tris(pentafluorophenyl)borane Solvents: Benzene ; 10 min, 4 bar, 80 °C

Riferimento

- Microwave-assisted FLP-catalyzed hydrogenations, Dalton Transactions, 2016, 45(14), 6124-6128

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Trimethylamineborane , Trifluoroacetic acid Solvents: Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Riferimento

- Metal-Free Hydrogenation of N-Heterocycles with Trimethylamine Borane and TFA in Aqueous Solution, Advanced Synthesis & Catalysis, 2022, 364(21), 3664-3669

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Chloro[5-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-4-yl-κC][(1,2,3,4,… , Chloro[6-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-5-yl-κC][(1,2,3,4,… Solvents: 2,2,2-Trifluoroethanol ; 3 h, 1 atm, rt

Riferimento

- Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditions, Chemical Communications (Cambridge, 2013, 49(63), 7052-7054

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Copper Solvents: Isopropanol ; 13 h, 50 bar, 80 °C

Riferimento

- Cu nanoparticles embedded on reticular chitosan-derived N-doped carbon: Application to the catalytic hydrogenation of alkenes, alkynes and N-heteroarenes, Molecular Catalysis, 2022, 519,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C

Riferimento

- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 96 h, 120 °C

Riferimento

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: N-Hexadecyl-2-pyridinemethanamine (complexes with ruthenium) Solvents: Isopropanol ; 8 h, 1 MPa, 80 °C

Riferimento

- Electronic Effect in a Ruthenium Catalyst Designed in Nanoporous N-Functionalized Carbon for Efficient Hydrogenation of Heteroarenes, ACS Applied Materials & Interfaces, 2020, 12(47), 52668-52677

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Pinacolborane Catalysts: Boron(1+), (1,4-diazabicyclo[2.2.2]octane-κN1)[2,3-dimethyl-2,3-butanediolato(2-… Solvents: (Trifluoromethyl)benzene ; 1 h, rt

Riferimento

- Taking the F out of FLP: Simple Lewis Acid-Base Pairs for Mild Reductions with Neutral Boranes via Borenium Ion Catalysis, Journal of the American Chemical Society, 2012, 134(42), 17384-17387

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Phosphorus Solvents: Dimethyl sulfoxide , Water ; 3 h, 100 °C

Riferimento

- Reduction of Acridine and 9-Chloroacridine with Red Phosphorus in the KOH/DMSO System, Doklady Chemistry, 2019, 487(1), 177-179

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: tert-Butanol , 1,3-Dimethyl-2-imidazolidinone , Sodium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Birch Reduction of Arenes Using Sodium Dispersion and DMI under Mild Conditions, Chemistry Letters, 2022, 51(1), 38-40

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C

Riferimento

- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C

Riferimento

- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155

9,10-Dihydroacridine Preparation Products

9,10-Dihydroacridine Letteratura correlata

-

Iryna Hladka,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Vasyl Kinzhybalo,Tamara J. Bednarchuk,Yan Danyliv,Roman Lytvyn,Algirdas Lazauskas,Juozas V. Grazulevicius J. Mater. Chem. C 2018 6 13179

-

Tingcong Jiang,Yuchao Liu,Zhongjie Ren,Shouke Yan Polym. Chem. 2020 11 1555

-

Micha? Mońka,Illia E. Serdiuk,Karol Kozakiewicz,Estera Hoffman,Jan Szumilas,Aleksander Kubicki,Soo Young Park,Piotr Bojarski J. Mater. Chem. C 2022 10 7925

-

Naveen Masimukku,Dalius Gudeika,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Jurate Simokaitiene,Vitaly Matulis,Dmitry Lyakhov,Volodymyr Azovskyi,Juozas Vidas Gra?ulevi?ius Phys. Chem. Chem. Phys. 2022 24 5070

-

Shantonu Roy,Sudip Karmakar,Imtiaj Mondal,Koushik Naskar,Writhabrata Sarkar,Indubhusan Deb Chem. Commun. 2023 59 9074

92-81-9 (9,10-Dihydroacridine) Prodotti correlati

- 1888989-50-1(6-(1-Methylpiperidin-4-yl)pyridine-3-carboxylic acid)

- 1396892-25-3((2E)-3-(furan-2-yl)-N-2-(morpholin-4-yl)pyrimidin-5-ylprop-2-enamide)

- 2229130-35-0(2-(2-bromo-6-chlorophenyl)cyclopropylmethanamine)

- 1036990-62-1(3-Iodo-imidazo1,2-apyridine-7-carboxamide)

- 863447-00-1(1-(3,4-dimethylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 1805253-20-6(Ethyl 2-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate)

- 1638764-80-3(4-(iodomethyl)-2,2,6,6-tetramethyloxane)

- 596790-84-0(BENZOIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-HYDROXY-)

- 2877639-38-6(N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide)

- 1806266-11-4(Ethyl 5-(bromomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92-81-9)9,10-Dihydroacridine

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):215.0/859.0